molecular formula C6H5NO B2530579 Oxazole, 2-ethynyl-4-methyl- CAS No. 872122-90-2

Oxazole, 2-ethynyl-4-methyl-

Cat. No.: B2530579
CAS No.: 872122-90-2
M. Wt: 107.112
InChI Key: ZRWRFHCWZQDWQK-UHFFFAOYSA-N
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Description

Oxazole, 2-ethynyl-4-methyl- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of an ethynyl group at the second position and a methyl group at the fourth position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-ethynyl-4-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with Deoxo-Fluor® at room temperature, which leads to the formation of oxazolines. These oxazolines can then be oxidized to form oxazoles .

Industrial Production Methods

Industrial production of oxazole derivatives often employs eco-friendly catalytic systems. Magnetic nanocatalysts, for example, have been used to synthesize various oxazole derivatives efficiently. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-ethynyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The ethynyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with oxidized ethynyl groups.

    Reduction: Formation of oxazolines.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

Oxazole, 2-ethynyl-4-methyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a similar five-membered ring structure.

    Isoxazole: Contains an oxygen and nitrogen atom at different positions compared to oxazole.

    Oxadiazole: Features an additional nitrogen atom in the ring.

Uniqueness

Oxazole, 2-ethynyl-4-methyl- is unique due to the presence of the ethynyl and methyl groups, which confer distinct chemical properties and biological activities. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-ethynyl-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-6-7-5(2)4-8-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWRFHCWZQDWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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